molecular formula C10H18N2O4S B3956559 N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide

N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide

Cat. No.: B3956559
M. Wt: 262.33 g/mol
InChI Key: FFPOYDHJAQQALJ-UHFFFAOYSA-N
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Description

N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide: is a chemical compound with a unique structure that includes a morpholine ring and a dioxothiolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative containing the dioxothiolane group. The reaction conditions often include the use of a base to facilitate the formation of the amide bond. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolane group can be further oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.

Medicine: In medicine, this compound has potential therapeutic applications. It can be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The dioxothiolane group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide
  • N-(3-methyl-1,1-dioxothiolan-3-yl)carbamodithioate

Comparison: Compared to similar compounds, N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide stands out due to its unique combination of the morpholine ring and dioxothiolane group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the morpholine ring can enhance its solubility and stability, while the dioxothiolane group provides reactive sites for further chemical modifications.

Properties

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-10(2-7-17(14,15)8-10)11-9(13)12-3-5-16-6-4-12/h2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPOYDHJAQQALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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